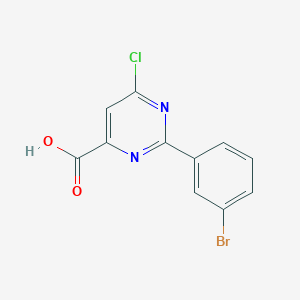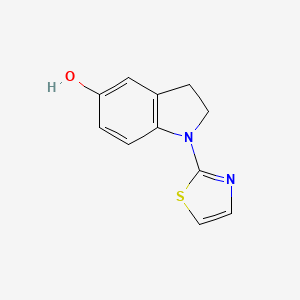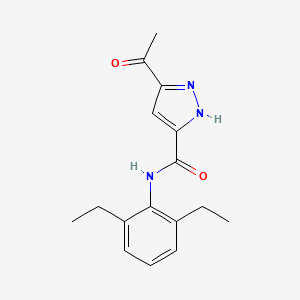
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester, a sulfonyloxy group, and a ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-methylphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure or advanced chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thioethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate involves its reactive functional groups. The sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ketone group can participate in various redox reactions, altering the oxidation state of the molecule. These reactive sites make the compound versatile in synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxo-3-phenylpropanoate
- Ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate
- Ethyl (2R)-2-[(4-methylphenyl)sulfonyl]oxypropanoate
Uniqueness
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for a wide range of chemical transformations, making it valuable in research and industrial contexts .
Propiedades
Fórmula molecular |
C13H16O6S |
|---|---|
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate |
InChI |
InChI=1S/C13H16O6S/c1-4-18-13(15)12(10(3)14)19-20(16,17)11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3 |
Clave InChI |
WMXSITJSOPWTTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B13872587.png)
![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)



![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)






